molecular formula C8H5BrF5N B1410642 2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline CAS No. 1807168-69-9

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline

Cat. No.: B1410642
CAS No.: 1807168-69-9
M. Wt: 290.03 g/mol
InChI Key: VCRGUXVRKLGIJZ-UHFFFAOYSA-N
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Description

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline is a fluorinated aromatic compound with significant interest in various fields of chemistry and industry. The presence of bromine, difluoromethyl, and trifluoromethyl groups on the aniline ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(trifluoromethyl)aniline, followed by the introduction of the difluoromethyl group through a difluoromethylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and specialized reagents like difluoromethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or quinone derivatives, and reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions include substituted anilines, nitroanilines, and complex aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals, where its unique properties enhance product performance.

Mechanism of Action

The mechanism of action of 2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and halogen bonding. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of fluorine atoms enhances the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(difluoromethyl)aniline
  • 2-Bromo-3-(trifluoromethyl)aniline

Uniqueness

Compared to similar compounds, 2-Bromo-5-difluoromethyl-3-(trifluoromethyl)aniline possesses a unique combination of difluoromethyl and trifluoromethyl groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced biological activity and stability.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5N/c9-6-4(8(12,13)14)1-3(7(10)11)2-5(6)15/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRGUXVRKLGIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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